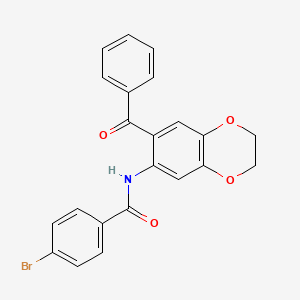
N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzamide
描述
N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzamide is a synthetic organic compound characterized by its complex molecular structure, which includes a benzodioxin ring system and a bromobenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzamide typically involves multiple steps:
-
Formation of the Benzodioxin Ring: : The initial step involves the formation of the benzodioxin ring system. This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with suitable dihalides under basic conditions.
-
Benzoylation: : The benzodioxin intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine or triethylamine to introduce the benzoyl group.
-
Amidation: : The final step involves the coupling of the benzoylated benzodioxin with 4-bromobenzoyl chloride in the presence of a base like triethylamine to form the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
-
Reduction: : Reduction reactions can target the carbonyl groups, converting them to alcohols or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism by which N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzamide exerts its effects involves its interaction with specific molecular targets. The benzodioxin ring system can interact with hydrophobic pockets in proteins, while the benzamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular pathways.
相似化合物的比较
Similar Compounds
- N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-iodobenzamide
- N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-furamide
Uniqueness
Compared to similar compounds, N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzamide is unique due to the presence of the bromine atom, which can participate in specific substitution reactions, allowing for further functionalization. This makes it a versatile intermediate in synthetic chemistry and a valuable tool in medicinal research.
属性
IUPAC Name |
N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrNO4/c23-16-8-6-15(7-9-16)22(26)24-18-13-20-19(27-10-11-28-20)12-17(18)21(25)14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMKEGZFNXBAMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-allyl-6-ethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3469156.png)
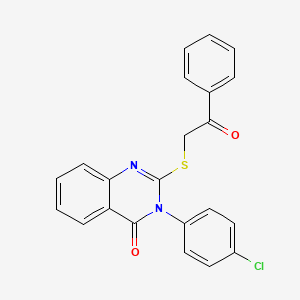
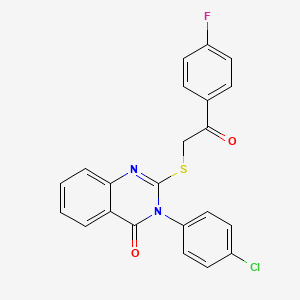
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B3469168.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B3469174.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-3-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B3469175.png)
![2-[4-(2-Bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B3469179.png)
![2,4,9,9-tetramethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B3469181.png)
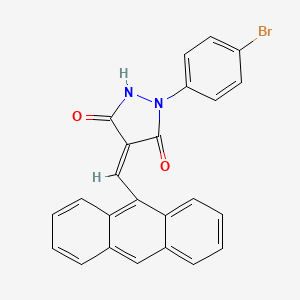
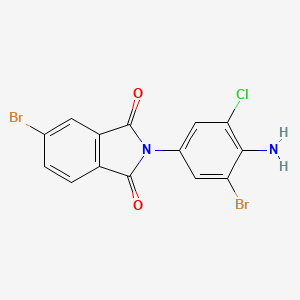
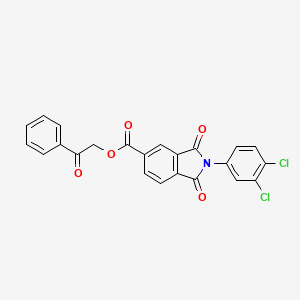
![[2-(4-Bromophenyl)-2-oxoethyl] 2-naphthalen-2-yloxyacetate](/img/structure/B3469208.png)
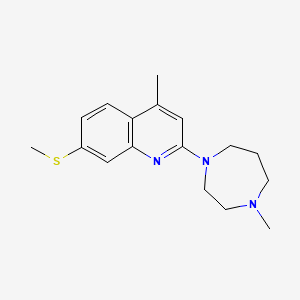
![1-[(3,4-dimethoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3469220.png)
